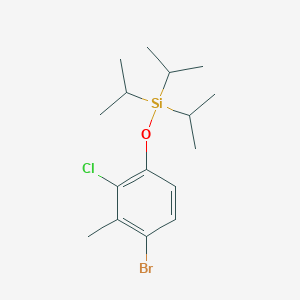
(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is a useful research compound. Its molecular formula is C16H26BrClOSi and its molecular weight is 377.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymerization Studies
Synthesis and Copolymerization : One study explored the synthesis and styrene copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, including derivatives related to (4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane. These compounds were synthesized through a piperidine catalyzed Knoevenagel condensation and copolymerized with styrene. They were characterized by various analytical techniques and showed decomposition in nitrogen in two steps (Hussain et al., 2019).
Phenoxy Ring-Substituted Copolymerization : Another study focused on the synthesis and styrene copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates. These compounds, including analogs of this compound, were also synthesized through the Knoevenagel condensation of phenoxy ring-substituted benzaldehydes. They were then copolymerized with styrene in solution with radical initiation (Whelpley et al., 2022).
Metal Complex Synthesis
- Copper(II) and Oxido-Vanadium(IV) Complexes : Research was conducted on the synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a compound structurally similar to this compound. These complexes were characterized by various methods and exhibited thermal decomposition in multiple stages (Takjoo et al., 2013).
Optical Devices and Sensors
- Anionic Optical Devices : A study on anionic optical devices based on phenolic compounds, similar to this compound, was conducted. These compounds were used for the selective detection of fluoride and cyanide in different solvents. The study provided insights into the design of optical sensors using such compounds (Schramm et al., 2017).
Propriétés
IUPAC Name |
(4-bromo-2-chloro-3-methylphenoxy)-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrClOSi/c1-10(2)20(11(3)4,12(5)6)19-15-9-8-14(17)13(7)16(15)18/h8-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBZQSBUWADMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)O[Si](C(C)C)(C(C)C)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157748 |
Source


|
| Record name | Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799612-12-6 |
Source


|
| Record name | Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799612-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
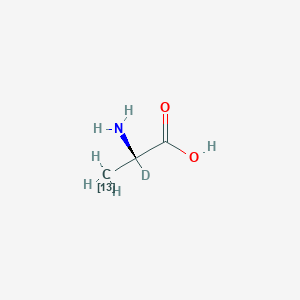

![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)
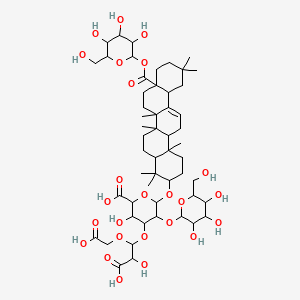


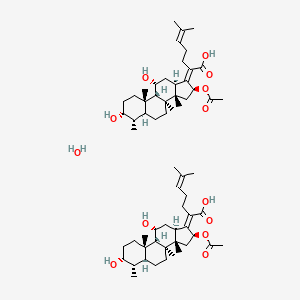
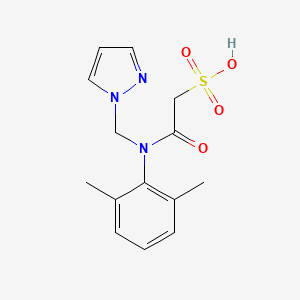
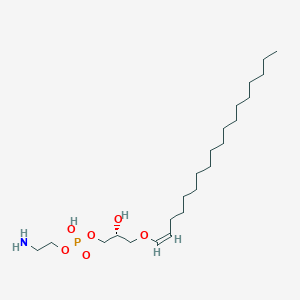

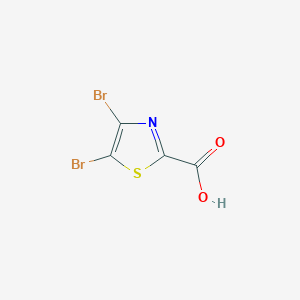

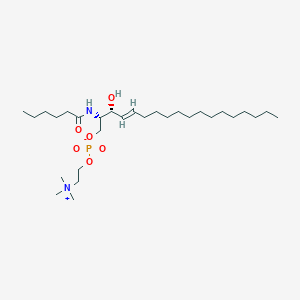
![Silane, [(dimethoxymethylsilyl)methyl]trimethyl-](/img/structure/B6595115.png)
